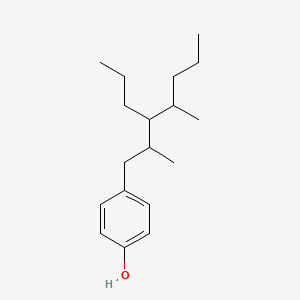
Phenol, tetrapropylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, tetrapropylene- is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, tetrapropylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, tetrapropylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oil and Lubricant Additives
One of the primary applications of tetrapropenylphenol is in the formulation of oil and lubricant additives. Approximately 99% of its consumption volume is directed towards producing calcium alkyl phenate sulfides, which are essential for enhancing the performance of lubricants used in both petrol and diesel engines . These additives improve the lubricating properties, reduce wear, and enhance oxidation stability.
Key Properties:
- Viscosity Index Improvers: TPP-based additives help maintain viscosity across temperature ranges.
- Detergency: They assist in keeping engine components clean by preventing deposit formation.
Phenolic Resins
Tetrapropenylphenol is also a critical intermediate in synthesizing phenolic resins, which are widely used in various applications such as:
- Adhesives : Providing strong bonding capabilities.
- Coatings : Offering durability and resistance to heat and chemicals.
- Composites : Enhancing material strength and thermal stability .
Rubber Compounding
In rubber manufacturing, TPP serves as a processing aid and stabilizer. It enhances the mechanical properties of rubber products, particularly in tires, by improving resilience and wear resistance .
Environmental Considerations
The environmental impact of tetrapropenylphenol has been a subject of study due to its potential toxicity. While it is effective in industrial applications, its degradation products can pose risks to aquatic life if released into water bodies . Regulatory agencies have established guidelines for managing its use to mitigate environmental risks.
Retrospective Case Study on Lubricants
A retrospective case study conducted by the US EPA examined the effects of TPP-based lubricants on engine performance and emissions. The study found that vehicles using these lubricants showed improved fuel efficiency and reduced exhaust emissions compared to those using standard oils . This highlights the compound's role in enhancing not just performance but also environmental compliance.
Toxicological Assessments
Toxicological studies have assessed the reproductive toxicity of TPP in laboratory animals. In one study, no adverse effects were observed at doses up to 1000 mg/kg bw/day, establishing a no-observed-adverse-effect level (NOAEL) for reproductive toxicity . Such findings are crucial for regulatory approval and safe usage guidelines.
Data Tables
Table 1: Applications of Tetrapropenylphenol
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Oil & Lubricants | Calcium alkyl phenate sulfides | Enhanced lubrication, reduced wear |
| Phenolic Resins | Adhesives, coatings, composites | Strong bonding, heat resistance |
| Rubber Compounding | Processing aids for tires | Improved mechanical properties |
Table 2: Toxicological Data Summary
| Study Type | Dose Range (mg/kg bw/day) | Observations | NOAEL (mg/kg bw/day) |
|---|---|---|---|
| Reproductive Toxicity | 0 - 1000 | No adverse effects | >1000 |
| Developmental Toxicity | 0 - 500 | No significant effects observed | >500 |
Eigenschaften
CAS-Nummer |
57427-55-1 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
4-(2,4-dimethyl-3-propylheptyl)phenol |
InChI |
InChI=1S/C18H30O/c1-5-7-14(3)18(8-6-2)15(4)13-16-9-11-17(19)12-10-16/h9-12,14-15,18-19H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
OZZIOWVRWRTHQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O |
Kanonische SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O |
Key on ui other cas no. |
57427-55-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















